Forsythoside E

Description

This compound has been reported in Forsythia suspensa and Firmiana simplex with data available.

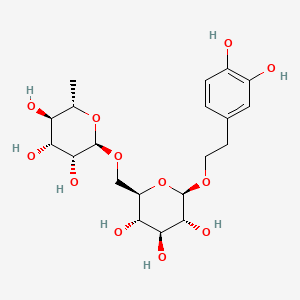

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O12/c1-8-13(23)15(25)17(27)20(31-8)30-7-12-14(24)16(26)18(28)19(32-12)29-5-4-9-2-3-10(21)11(22)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3/t8-,12+,13-,14+,15+,16-,17+,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMGUQIHCNDUKU-OJJLXHDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Forsythoside E: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forsythoside E, a phenylethanoid glycoside found in the medicinal plant Forsythia suspensa, represents a compound of growing interest within the scientific community. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols for its extraction and purification. Furthermore, this document summarizes the current understanding of the biological activities of the broader class of forsythiasides, particularly their modulation of key signaling pathways such as NF-κB and Nrf2/HO-1, which are implicated in inflammatory and oxidative stress responses. While specific quantitative yield data and dedicated signaling pathway studies for this compound remain to be fully elucidated, this guide offers a comprehensive framework based on existing research on related compounds from Forsythia suspensa. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction

Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional medicine, is a rich source of various bioactive compounds, including phenylethanoid glycosides. Among these, forsythiasides have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and neuroprotective effects. This compound is a specific phenylethanoid glycoside that has been identified within the fruits of this plant. This guide will detail the scientific journey of this compound, from its initial discovery to the methodologies for its isolation, and discuss the potential therapeutic pathways it may influence based on the activities of its chemical relatives.

Discovery and Structural Elucidation

This compound was first isolated and its structure elucidated from the fruits of Forsythia suspensa. Like other phenylethanoid glycosides, its chemical structure is characterized by a phenylethanoid aglycone moiety to which sugar units are attached. The precise structure was determined through comprehensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₁₂ | |

| Molecular Weight | 462.45 g/mol | |

| CAS Number | 93675-88-8 | |

| Appearance | White to off-white solid |

The definitive identification of this compound relies on its unique NMR spectral data.

Table 2: ¹H-NMR and ¹³C-NMR Data for this compound (in DMSO-d₆)

| No. | ¹³C-NMR (δc) | ¹H-NMR (δH) |

| Aglycone | ||

| 1' | 129.5 | |

| 2' | 115.8 | 6.54 (br. s) |

| 3' | 144.8 | |

| 4' | 143.4 | |

| 5' | 115.1 | 6.55 (d, J = 8.4 Hz) |

| 6' | 119.4 | 6.41 (dd, J = 8.4, 1.8 Hz) |

| α | 71.1 | 3.58 (m), 3.91 (m) |

| β | 35.1 | 2.68 (t, J = 7.2 Hz) |

| Glucose | ||

| 1'' | 102.7 | 4.22 (d, J = 7.8 Hz) |

| 2'' | 74.5 | 3.01 (m) |

| 3'' | 75.9 | 3.15 (m) |

| 4'' | 70.3 | 3.08 (m) |

| 5'' | 75.8 | 3.32 (m) |

| 6'' | 68.9 | 3.51 (m), 3.75 (m) |

| Rhamnose | ||

| 1''' | 100.8 | 4.88 (br. s) |

| 2''' | 70.4 | 3.49 (m) |

| 3''' | 70.6 | 3.35 (m) |

| 4''' | 71.9 | 3.10 (m) |

| 5''' | 68.4 | 3.21 (m) |

| 6''' | 17.9 | 1.05 (d, J = 6.0 Hz) |

Source: Adapted from Wang et al., 2009. Assignments were based on DEPT, ¹H-¹H COSY, HSQC, and HMBC experiments.

Experimental Protocols: Isolation of this compound

While a specific, detailed protocol for the large-scale isolation of this compound has not been published, a general methodology can be constructed based on the successful isolation of this compound and related phenylethanoid glycosides from Forsythia suspensa. The following is a comprehensive, multi-step protocol designed for researchers aiming to isolate this compound.

Stage 1: Extraction

The initial step involves the extraction of crude phenylethanoid glycosides from the plant material.

Protocol 1: Methanol Extraction

-

Preparation of Plant Material:

-

Air-dry the fruits of Forsythia suspensa.

-

Grind the dried fruits into a fine powder.

-

-

Extraction:

-

Reflux the powdered plant material with methanol (e.g., 20 L of methanol for 6.0 kg of powder) for a defined period (e.g., 2 hours).

-

Repeat the extraction process multiple times (e.g., 7 times) to ensure maximum yield.

-

Combine the methanol extracts.

-

-

Concentration:

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude syrup.

-

Caption: Workflow for the initial extraction of crude syrup from Forsythia suspensa fruits.

Stage 2: Liquid-Liquid Partitioning

The crude extract is then partitioned to separate compounds based on their polarity.

Protocol 2: Solvent Partitioning

-

Suspension:

-

Suspend the crude syrup in water.

-

-

Partitioning:

-

Perform successive liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity. A typical sequence is:

-

Chloroform

-

Ethyl acetate

-

n-butanol

-

-

Collect the different solvent fractions. Phenylethanoid glycosides like this compound are expected to be enriched in the more polar fractions, particularly the n-butanol fraction.

-

-

Drying:

-

Concentrate and dry the desired fraction (e.g., n-butanol fraction) to yield a semi-purified extract.

-

Caption: Liquid-liquid partitioning workflow for the fractionation of the crude extract.

Stage 3: Chromatographic Purification

The semi-purified extract undergoes repeated column chromatography to isolate this compound.

Protocol 3: Column Chromatography

-

Stationary Phase:

-

Prepare a column with a suitable stationary phase, such as silica gel or macroporous resin (e.g., AB-8).

-

-

Mobile Phase:

-

Employ a gradient elution system with a mixture of solvents. For silica gel, a common mobile phase is a gradient of chloroform and methanol.

-

-

Fraction Collection:

-

Load the semi-purified extract onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

-

Repeated Chromatography:

-

Combine fractions containing the target compound (as indicated by TLC) and subject them to further rounds of column chromatography using different solvent systems or stationary phases (e.g., Sephadex LH-20) to achieve high purity.

-

-

Final Purification:

-

The final purification step may involve preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Caption: Multi-step chromatographic workflow for the purification of this compound.

Quantitative Analysis

Table 3: Optimized Extraction Yields of Related Compounds from Forsythia suspensa

| Compound | Extraction Method | Yield (%) | Source |

| Forsythoside A | Water Extraction | 6.62 ± 0.35 | |

| Forsythoside A | Chitosan-Assisted Extraction | 3.23 ± 0.27 | |

| Forsythoside A | β-Cyclodextrin-Assisted Extraction | 11.80 ± 0.141 |

Note: These yields are for Forsythoside A and are provided for context. The yield of this compound may vary significantly.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively studied as an isolated compound. However, research on the broader class of forsythiasides, particularly Forsythoside A and B, provides strong indications of their potential therapeutic effects, primarily centered around their anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Studies have shown that forsythiasides can inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.

Caption: The inhibitory effect of forsythiasides on the NF-κB signaling pathway.

Antioxidant Activity: Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as Heme oxygenase-1 (HO-1). Forsythiasides have been shown to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant defense system.

Caption: The activation of the Nrf2/HO-1 antioxidant pathway by forsythiasides.

Conclusion and Future Directions

This compound is a phenylethanoid glycoside of significant interest within the fruits of Forsythia suspensa. This guide has provided a comprehensive overview of its discovery, structural characterization, and a detailed, generalized protocol for its isolation and purification. While quantitative data on its yield and specific biological activities are still emerging, the well-documented anti-inflammatory and antioxidant properties of related forsythiasides, mediated through the NF-κB and Nrf2/HO-1 signaling pathways, suggest a promising therapeutic potential for this compound.

Future research should focus on:

-

Developing and optimizing a specific, high-yield protocol for the preparative isolation of this compound.

-

Conducting in-depth studies to elucidate the specific biological activities of purified this compound.

-

Investigating the precise molecular mechanisms and signaling pathways modulated by this compound in various disease models.

Such research will be crucial in fully understanding the therapeutic potential of this compound and paving the way for its potential application in drug development.

An In-Depth Technical Guide to Forsythoside A: A Prominent Phenylethanoid Glycoside from Forsythia suspensa (Thunb.) Vahl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylethanoid glycosides are a significant class of bioactive natural products, with forsythoside A being a principal and well-researched constituent isolated from the fruits and leaves of Forsythia suspensa (Thunb.) Vahl. This technical guide provides a comprehensive overview of forsythoside A, focusing on its extraction, purification, and diverse pharmacological activities. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a quantitative summary of its therapeutic potential. Furthermore, this guide elucidates the molecular mechanisms underlying its anti-inflammatory and antioxidant effects through detailed signaling pathway diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Forsythia suspensa (Thunb.) Vahl, a member of the Oleaceae family, is a deciduous shrub whose dried fruit, known as Lianqiao, has been a cornerstone of traditional Chinese medicine for centuries.[1] It is revered for its heat-clearing, detoxifying, and anti-inflammatory properties.[2] Modern phytochemical investigations have identified phenylethanoid glycosides as one of the major classes of active compounds in Forsythia suspensa, with forsythoside A being a prominent example.[1]

Forsythoside A is a polyphenolic compound that has garnered significant scientific interest due to its broad spectrum of pharmacological activities. These include potent anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and antimicrobial effects.[1][3] This guide aims to provide an in-depth technical resource for professionals engaged in the research and development of forsythoside A as a potential therapeutic agent.

Extraction and Isolation

The efficient extraction and isolation of forsythoside A are crucial for its subsequent pharmacological investigation and potential commercialization. Various methods have been developed, ranging from traditional solvent extraction to more advanced, green technologies.

Experimental Protocols

Protocol 2.1.1: Methanol Reflux Extraction and Column Chromatography

-

Extraction:

-

Powder the dried fruits of Forsythia suspensa (6.0 kg).

-

Reflux the powdered material with methanol (20 L) for 2 hours. Repeat this process seven times.

-

Combine the methanol extracts and concentrate under reduced pressure to obtain a brown syrup (approximately 1.4 kg).[1]

-

Suspend the crude extract in water and partition successively with chloroform and n-butanol.

-

Collect the n-butanol soluble fraction, which is enriched with forsythoside A.[4]

-

-

Isolation:

-

Subject the n-butanol fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of n-hexane and acetone (from 100:1 to 1:1) to afford several fractions.[1]

-

Monitor the fractions by Thin Layer Chromatography (TLC).

-

Further purify the forsythoside A-containing fractions using polyamide column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of methanol-water-phosphoric acid (50:200:0.2).[5]

-

Protocol 2.1.2: β-Cyclodextrin-Assisted Extraction

-

Optimization of Extraction Parameters:

-

Determine the optimal ratio of Forsythia suspensa leaves to β-cyclodextrin (e.g., 3.61:5).

-

Optimize the solid-liquid ratio (e.g., 1:36.3).

-

Adjust the extraction temperature (e.g., 75.25 °C) and pH (e.g., 3.94).[6]

-

-

Extraction Procedure:

-

Mix the powdered Forsythia suspensa leaves with the β-cyclodextrin solution under the optimized conditions.

-

Perform the extraction for the determined duration.

-

Separate the extract from the solid residue. This method has been shown to significantly increase the yield of forsythoside A compared to pure-water extraction.[6]

-

Protocol 2.1.3: Chitosan-Assisted Extraction

-

Optimization of Extraction Parameters:

-

Determine the optimal leaf-to-chitosan mass ratio (e.g., 10:11.75), solid-to-liquid ratio (e.g., 1:52 g/mL), temperature (e.g., 80 °C), and duration (e.g., 120 min).[7]

-

-

Extraction Procedure:

-

Mix the powdered Forsythia suspensa leaves with a chitosan solution under the optimized parameters.

-

Conduct the extraction via heat-reflux.

-

Separate the crude extract from the solid residue by vacuum filtration.[7]

-

Extraction Yields

The yield of forsythoside A can vary significantly depending on the plant part used and the extraction method employed.

| Extraction Method | Plant Part | Key Parameters | Forsythoside A Yield | Reference |

| Chitosan-Assisted Extraction | Leaves | 10:11.75 leaf:chitosan, 1:52 solid:liquid, 80°C, 120 min | 3.23 ± 0.27% | [7] |

| β-Cyclodextrin-Assisted Extraction | Leaves | 3.61:5 leaf:β-CD, 1:36.3 solid:liquid, 75.25°C, pH 3.94 | 11.80 ± 0.141% | [6] |

| Centrifugal Partition Chromatography (CPC) Purification | Fruits (n-BuOH fraction) | EtOAc-n-BuOH-methanol-water (4:0.5:0.5:5, v/v) | 28.61% of n-BuOH fraction | [8] |

Pharmacological Activities and Quantitative Data

Forsythoside A exhibits a wide array of pharmacological effects, which are summarized below with available quantitative data.

Anti-inflammatory Activity

Forsythoside A demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

| Assay | Cell Line | Inducer | IC₅₀ Value | Reference |

| Nitric Oxide Production | RAW 264.7 macrophages | LPS | ~161.0 µg/mL (for ethyl acetate fraction) | [9] |

Antioxidant Activity

Forsythoside A is a potent antioxidant, capable of scavenging various free radicals.

| Assay | EC₅₀/IC₅₀ Value | Reference |

| DPPH Radical Scavenging | 28.98 µg/mL (for β-CD extract) | [6] |

| ABTS Radical Scavenging | 25.54 µg/mL (for β-CD extract) | [6] |

Neuroprotective Activity

Forsythoside A has shown promise in protecting neuronal cells from various toxins and stressors implicated in neurodegenerative diseases.

| Assay | Model | Key Findings | Reference |

| Acetylcholinesterase Inhibition | - | Ki of 47.68 µM | [1] |

| Aβ₂₅₋₃₅-induced Apoptosis | PC12 cells | Increased cell viability and suppressed acetylcholinesterase | [1] |

| Aβ₁₋₄₂-induced Toxicity | N2a cells | Enhanced cell viability | [3] |

Hepatoprotective Activity

Forsythoside A demonstrates protective effects against liver damage induced by toxins.

| Assay | Cell Line | Inducer | Key Findings | Reference |

| Cell Viability | AML12 cells | Acetaminophen (APAP) | Optimal protective concentration at 20 µM | [2] |

| Cell Viability | HepG2 cells | APAP | Increased cell viability, IC₅₀ of most active fractions 50.24-154.59 µg/mL | [10] |

| Cell Viability | HepG2 cells | Carbon Tetrachloride (CCl₄) | Pretreatment with hepatoprotective agents showed protection | [11] |

Antimicrobial Activity

Forsythoside A exhibits inhibitory activity against various pathogenic bacteria.

| Bacteria | MIC Value (mg/mL) | Reference |

| Escherichia coli | 1.20 (for triterpenoids from the same extract) | [1] |

| Staphylococcus aureus | Not explicitly stated for forsythoside A | [1] |

Mechanisms of Action: Signaling Pathways

The pharmacological effects of forsythoside A are mediated through the modulation of several key signaling pathways.

Anti-inflammatory and Immunomodulatory Effects: The TLR4/MyD88/NF-κB Pathway

Forsythoside A exerts its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, leading to the activation of downstream kinases and ultimately the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines. Forsythoside A has been shown to inhibit this cascade, thereby reducing inflammation.

Caption: TLR4/MyD88/NF-κB Signaling Pathway Inhibition by Forsythoside A.

Antioxidant Effects: The Nrf2/HO-1 Pathway

Forsythoside A enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress or inducers like forsythoside A promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1).

Caption: Nrf2/HO-1 Signaling Pathway Activation by Forsythoside A.

Experimental Workflows

General Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening of forsythoside A for its various biological activities.

Caption: General Experimental Workflow for Bioactivity Screening.

Conclusion

Forsythoside A, a major phenylethanoid glycoside from Forsythia suspensa, stands out as a promising natural compound with a remarkable range of pharmacological activities. Its well-documented anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects, underpinned by its modulation of key signaling pathways such as TLR4/MyD88/NF-κB and Nrf2/HO-1, make it a compelling candidate for further drug development. This technical guide has provided a comprehensive summary of the current knowledge on forsythoside A, including detailed experimental protocols and quantitative data, to facilitate and inspire future research in this exciting field. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and pave the way for its application in modern medicine.

References

- 1. Protective effects of Forsythoside A on amyloid beta-induced apoptosis in PC12 cells by downregulating acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forsythiaside A Reduces Acetaminophen Hepatotoxic Metabolism by Inhibiting Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. files.plytix.com [files.plytix.com]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repression of Acetaminophen-Induced Hepatotoxicity in HepG2 Cells by Polyphenolic Compounds from Lauridia tetragona (L.f.) R.H. Archer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Forsythoside E: A Technical Guide for Researchers

Abstract

Forsythoside E (FE), a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, has emerged as a promising bioactive compound with a range of pharmacological effects.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a particular focus on its anti-inflammatory, antioxidant, and hepatoprotective properties. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development efforts in this area.

Introduction

Forsythia suspensa, a plant widely used in traditional Chinese medicine, is a rich source of various bioactive compounds, including phenylethanoid glycosides.[2][3] Among these, forsythiasides have been extensively studied for their therapeutic potential. This compound, in particular, has garnered attention for its diverse biological activities, which are primarily attributed to its potent anti-inflammatory and antioxidant effects.[2][4] Recent studies have begun to elucidate the specific molecular mechanisms underlying these activities, opening new avenues for its application in the treatment of various diseases, including liver injury and neurodegenerative disorders.[5] This guide aims to consolidate the existing knowledge on this compound, providing researchers and drug development professionals with a detailed resource to facilitate their work.

Biological Activities of this compound

This compound exhibits a spectrum of biological activities, with the most prominent being its anti-inflammatory, antioxidant, and hepatoprotective effects.

Anti-inflammatory Activity

The anti-inflammatory properties of forsythiasides, including this compound, are well-documented. These compounds have been shown to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4][6] By inhibiting these pathways, forsythiasides can suppress the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

A recent study has highlighted a novel anti-inflammatory mechanism of this compound involving the promotion of macrophage M2 polarization.[5] Macrophages can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype. This compound was found to promote the M2 phenotype, contributing to the resolution of inflammation.[5]

Antioxidant Activity

Oxidative stress is a key contributor to the pathogenesis of numerous diseases. This compound, like other phenylethanoid glycosides, possesses significant antioxidant properties.[2][4] The antioxidant activity is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of this pathway by this compound can enhance the cellular defense against oxidative damage.

Hepatoprotective Activity

Recent evidence strongly suggests a hepatoprotective role for this compound, particularly in the context of sepsis-induced liver injury.[5] The mechanism underlying this protection is linked to its ability to promote macrophage M2 polarization through the allosteric activation of pyruvate kinase M2 (PKM2).[5] By promoting the tetrameric form of PKM2, this compound induces metabolic reprogramming in macrophages, leading to an anti-inflammatory phenotype that alleviates liver damage.[5]

Other Biological Activities

While less explored specifically for this compound, related forsythiasides have demonstrated a broader range of biological activities, including:

-

Neuroprotective Effects: Forsythosides have shown promise in protecting against neuroinflammation and neuronal damage.[2][7]

-

Anticancer Activity: Some forsythiasides have exhibited cytotoxic effects against certain cancer cell lines.[2][8]

-

Antiviral Activity: Forsythosides have been reported to possess antiviral properties against various viruses.[2][9]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and related forsythiasides. It is important to note that much of the specific quantitative data, such as IC50 values, is more readily available for the more extensively studied Forsythoside A and B.

Table 1: Antioxidant Activity of Forsythosides

| Compound | Assay | IC50 Value (µg/mL) | Reference |

| Acteoside | DPPH | 2.9 ± 0.2 | [5] |

| Forsythoside B | DPPH | 4.1 ± 0.3 | [5] |

| Poliumoside | DPPH | 5.6 ± 0.4 | [5] |

| Acteoside | ABTS | 5.8 ± 0.4 | [5] |

| Forsythoside B | ABTS | 8.2 ± 0.6 | [5] |

| Poliumoside | ABTS | 11.4 ± 0.8 | [5] |

| Forsythoside A | DPPH | 0.43 | [10] |

| Isoforsythoside A | DPPH | 2.74 | [10] |

Table 2: In Vivo Efficacy of Forsythosides

| Compound | Animal Model | Dosage | Effect | Reference |

| Forsythoside B | Rat myocardial ischemia-reperfusion | 5-20 mg/kg (i.v.) | Dose-dependently reduced PMN infiltration and MPO activity | [3] |

| Forsythoside A | Mouse heart failure | 40 mg/kg (i.p.) | Decreased NF-κB expression and serum inflammatory cytokines | [3] |

| Forsythoside B | Mouse spinal cord injury | 10 mg/kg, 40 mg/kg (i.p.) | Decreased inflammatory mediators and improved locomotor function | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities. These are generalized protocols that can be adapted for specific research needs.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine non-toxic concentrations for further experiments.

Materials:

-

96-well plates

-

Cells of interest (e.g., RAW 264.7 macrophages, HepG2 hepatocytes)

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB, Nrf2/HO-1, and MAPK.

Materials:

-

6-well plates

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-Nrf2, anti-HO-1, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the cell viability assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay kit.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Macrophage Polarization Assay

This protocol is used to assess the effect of this compound on macrophage polarization.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

-

This compound

-

LPS (for M1 polarization)

-

IL-4 (for M2 polarization)

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg-1, CD206)

-

Flow cytometry antibodies (e.g., anti-F4/80, anti-CD86 for M1, anti-CD206 for M2)

Procedure:

-

Culture macrophages and treat with this compound with or without polarizing stimuli (LPS for M1, IL-4 for M2).

-

For qPCR analysis:

-

After treatment, isolate total RNA and synthesize cDNA.

-

Perform qPCR to analyze the gene expression of M1 and M2 markers.

-

-

For flow cytometry analysis:

-

After treatment, harvest the cells and stain with fluorescently labeled antibodies against macrophage surface markers.

-

Analyze the cell populations using a flow cytometer.

-

In Vivo Animal Model of Sepsis-Induced Liver Injury

This protocol describes a general framework for evaluating the hepatoprotective effects of this compound in a mouse model.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Cecal ligation and puncture (CLP) surgery equipment

-

Anesthesia

-

Blood collection supplies

-

Liver tissue collection supplies

-

Kits for measuring serum ALT, AST, and inflammatory cytokines

Procedure:

-

Acclimatize the mice for at least one week.

-

Divide the mice into groups: Sham, CLP + Vehicle, CLP + this compound (different doses).

-

Administer this compound or vehicle (e.g., intraperitoneally or orally) prior to CLP surgery.

-

Induce sepsis by performing CLP surgery on anesthetized mice. The sham group will undergo a similar surgical procedure without ligation and puncture of the cecum.

-

Monitor the mice for survival and clinical signs of illness.

-

At a predetermined time point (e.g., 24 hours post-CLP), collect blood and liver tissue samples.

-

Measure serum levels of ALT, AST, and inflammatory cytokines (e.g., TNF-α, IL-6).

-

Perform histological analysis (e.g., H&E staining) of the liver tissue to assess tissue damage.

-

Conduct further molecular analyses (e.g., Western blot, qPCR) on liver tissue to investigate the mechanism of action.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Forsythosides have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including HO-1.

Caption: Activation of the Nrf2/HO-1 pathway by this compound.

This compound-Mediated PKM2 Activation and Macrophage M2 Polarization

A key mechanism for the hepatoprotective effect of this compound involves the allosteric activation of PKM2. PKM2 exists in a highly active tetrameric form and a less active dimeric form. This compound promotes the formation of the PKM2 tetramer, which enhances glycolysis. This metabolic shift in macrophages favors their polarization towards an anti-inflammatory M2 phenotype, which contributes to the resolution of inflammation and tissue repair in the liver.

Caption: this compound promotes M2 macrophage polarization via PKM2 activation.

Conclusion and Future Directions

This compound is a natural compound with significant therapeutic potential, primarily driven by its potent anti-inflammatory, antioxidant, and hepatoprotective activities. The elucidation of its mechanism of action, particularly its role in modulating macrophage polarization through PKM2 activation, provides a strong rationale for its further development as a therapeutic agent.

Future research should focus on:

-

Conducting more comprehensive in vivo studies to evaluate the efficacy and safety of this compound in various disease models.

-

Performing detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Synthesizing derivatives of this compound to potentially enhance its potency and bioavailability.

-

Exploring its therapeutic potential in other inflammatory and oxidative stress-related diseases.

This technical guide provides a solid foundation for researchers and drug developers to advance the study of this compound and unlock its full therapeutic potential.

References

- 1. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forsythoside B protects cartilage and subchondral bone in osteoarthritis by regulating the Nrf2/NF - κ B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Forsythoside B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell viability assays | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Forsythoside A regulates autophagy and apoptosis through the AMPK/mTOR/ULK1 pathway and alleviates inflammatory damage in MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide to Forsythoside E: Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forsythoside E is a phenylethanoid glycoside of significant interest, primarily isolated from the medicinal plant Forsythia suspensa. Its structural complexity and potential pharmacological activities necessitate a comprehensive understanding of its characterization. This technical guide provides a detailed overview of the structural elucidation of this compound, compiling quantitative data from various spectroscopic techniques and outlining the experimental protocols for its isolation and analysis. Furthermore, it visualizes the key analytical workflows and associated biological pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound belongs to the family of phenylethanoid glycosides, a class of natural products known for their diverse biological activities. Isolated from Forsythia suspensa, a plant with a long history in traditional medicine, this compound has garnered attention for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. The precise structural determination and thorough characterization of this molecule are fundamental for understanding its mechanism of action and for the development of future therapeutic applications. This guide synthesizes the available scientific data to present a cohesive and in-depth technical resource on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₁₂ | [1] |

| Molecular Weight | 462.45 g/mol | [1] |

| CAS Number | 93675-88-8 | [1] |

| Appearance | Powder | N/A |

| General Class | Phenylethanoid Glycoside | [2] |

Structural Elucidation

The structural elucidation of this compound has been accomplished through a combination of advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to map out the complete proton and carbon framework. While a specific, publicly available, fully assigned NMR data table for this compound is not readily found in the searched literature, the general approach involves the analysis of chemical shifts (δ), coupling constants (J), and correlation spectra (e.g., COSY, HSQC, HMBC).

Table 1: Expected ¹H and ¹³C NMR Data Regions for this compound

| Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Phenylethanoid Aglycone | ||

| Aromatic Protons | 6.5 - 7.5 | 110 - 160 |

| Ethyl Chain Protons | 2.7 - 4.2 | 35 - 75 |

| Sugar Moieties (Glucose & Rhamnose) | ||

| Anomeric Protons | 4.3 - 5.5 | 95 - 105 |

| Other Sugar Protons | 3.0 - 4.5 | 60 - 85 |

| Rhamnose Methyl Protons | ~1.2 | ~18 |

Note: These are general expected ranges for phenylethanoid glycosides and may vary for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which aids in structural elucidation. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar compounds like this compound.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 463.1783 | Protonated molecular ion |

| [M+Na]⁺ | 485.1602 | Sodiated molecular ion |

| [M-H]⁻ | 461.1637 | Deprotonated molecular ion |

| Fragment Ions | Varies | Loss of sugar moieties, cleavage of the ethyl chain |

Note: The fragmentation pattern would reveal the sequence and linkage of the sugar units and the structure of the aglycone.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, such as the aromatic ring in the phenylethanoid structure of this compound.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Chromophore |

| Methanol/Ethanol | ~280-290, ~320-330 | Phenolic group, conjugated system |

Note: The exact λmax can be influenced by the solvent and the specific substitution pattern on the aromatic ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~2900 | C-H stretching (aliphatic) |

| ~1600, ~1515 | C=C stretching (aromatic ring) |

| ~1280 | C-O stretching (phenolic) |

| ~1070 | C-O stretching (glycosidic bonds) |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of phenylethanoid glycosides from Forsythia suspensa, which can be adapted for the specific purification of this compound.[2][3]

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

-

Extraction: Powdered, dried fruits of Forsythia suspensa are extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[2]

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Phenylethanoid glycosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography over various stationary phases, such as macroporous adsorption resin, silica gel, or Sephadex LH-20, using a gradient elution system to further separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (or equivalent) at a specific frequency (e.g., 400 or 600 MHz for ¹H) in a deuterated solvent such as methanol-d₄ or DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or ESI-QTOF mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the ESI source.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer in a quartz cuvette using a suitable solvent like methanol.

-

FT-IR Spectroscopy: The FT-IR spectrum is recorded using the KBr pellet method or as a thin film on a NaCl plate.

Biological Activity and Signaling Pathways

While specific studies on the detailed signaling pathways of this compound are limited in the searched literature, research on the closely related forsythiasides, particularly Forsythiaside A, provides insights into the potential mechanisms of action. These compounds are known to exhibit anti-inflammatory and antioxidant activities through the modulation of key signaling pathways.[4][5][6]

Nrf2/HO-1 Signaling Pathway (Antioxidant Activity)

Forsythiasides have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress.[4][6]

Caption: Proposed activation of the Nrf2/HO-1 pathway by this compound.

TLR4/MyD88/NF-κB Signaling Pathway (Anti-inflammatory Activity)

Forsythiasides can also modulate inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[5]

Caption: Proposed inhibition of the TLR4/MyD88/NF-κB pathway by this compound.

Conclusion

This compound is a structurally complex phenylethanoid glycoside with promising biological activities. Its comprehensive characterization through a combination of spectroscopic methods is essential for its further development as a potential therapeutic agent. This technical guide provides a consolidated resource of the available data and methodologies for the structural elucidation and characterization of this compound, aimed at facilitating future research and development in this area. Further studies are warranted to fully elucidate its specific NMR and MS data and to confirm its precise mechanisms of action in various biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.plytix.com [files.plytix.com]

- 4. Forsythiaside A Ameliorates Oxidative Damage Caused by Cerebral Ischemia Through the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacological Screening of Forsythoside E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythoside E is a phenylethanoid glycoside isolated from Forsythia suspensa (Thunb.) Vahl, a plant with a long history of use in traditional medicine for its anti-inflammatory and antioxidant properties.[1] As a member of the forsythiaside family, which includes the more extensively studied Forsythoside A and B, this compound is a promising candidate for further pharmacological investigation. This technical guide provides a comprehensive overview of the preliminary pharmacological screening of this compound, focusing on its potential anti-inflammatory, antioxidant, and neuroprotective activities. The experimental protocols and data presented herein are primarily based on established methodologies for related forsythiasides and serve as a foundational framework for the evaluation of this compound.

Pharmacological Activities and Mechanisms of Action

Forsythiasides, as a class of compounds, have demonstrated a range of pharmacological effects, which are largely attributed to their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and neuronal function.[1][2] The primary mechanisms of action revolve around the inhibition of the NF-κB pathway, activation of the Nrf2/HO-1 pathway, and modulation of the MAPK signaling cascade.

Anti-Inflammatory Activity

The anti-inflammatory effects of forsythiasides are well-documented and are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines and enzymes. Forsythiasides have been shown to suppress the activation of NF-κB, leading to a reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[1]

Antioxidant Activity

The antioxidant properties of forsythiasides are linked to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By promoting the nuclear translocation of Nrf2, forsythiasides enhance the cellular antioxidant defense system, thereby mitigating oxidative stress.[1]

Neuroprotective Activity

Forsythiasides have also been reported to exhibit neuroprotective effects, which are likely a consequence of their anti-inflammatory and antioxidant activities.[3] By reducing neuroinflammation and oxidative damage in the brain, forsythiasides may offer therapeutic potential for neurodegenerative diseases.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the current literature, the following tables summarize representative data for closely related forsythiasides (A and B) in key pharmacological assays. These values provide an expected range of activity for the preliminary screening of this compound.

Table 1: Anti-Inflammatory Activity of Forsythosides

| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |

| Forsythoside A | NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50 ≈ 25-50 µM | [1] |

| Forsythoside B | Superoxide Anion Generation | fMLP/CB-induced human neutrophils | IC50 ≈ 5-15 µg/mL | [4] |

| Forsythoside A | IL-6, TNF-α, IL-1β Reduction | LPS-stimulated BV2 microglia | Significant reduction at 10-40 µM | [5] |

Table 2: Antioxidant Activity of Forsythosides

| Compound | Assay | Method | IC50 / Activity | Reference |

| Forsythoside B | DPPH Radical Scavenging | Spectrophotometry | IC50 ≈ 10-30 µg/mL | [6] |

| Forsythoside B | ABTS Radical Scavenging | Spectrophotometry | IC50 ≈ 5-20 µg/mL | [6] |

| Forsythoside A | Nrf2 Activation | Luciferase Reporter Assay | Significant activation at 10-50 µM | [7] |

Table 3: Neuroprotective Activity of Forsythosides

| Compound | Assay | Cell Line/Model | Effect | Reference |

| Forsythoside B | Neuroinflammation Reduction | EAE mice model | Reduced clinical symptoms and demyelination | [3] |

| Forsythoside A | Aβ-induced Cytotoxicity | PC12 cells | Increased cell viability | [8] |

| Forsythoside B | Neuro-inflammation and Apoptosis | Spinal cord injury model | Decreased levels of iNOS, COX-2 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary pharmacological screening of this compound.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 murine macrophage cells.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-treated control group.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[9][10]

Materials:

-

This compound (dissolved in methanol)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

Methanol

-

96-well microplate

Procedure:

-

Prepare a stock solution of DPPH in methanol and protect it from light.[10]

-

Add 100 µL of various concentrations of this compound to the wells of a 96-well plate.[11]

-

Add 100 µL of the DPPH solution to each well.[11]

-

Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

Measure the absorbance at 517 nm using a microplate reader.[9]

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[10]

-

Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.[11]

Neuroprotective Activity: In Vitro Neurotoxicity Assay

Objective: To assess the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y or PC12).[8][12]

Materials:

-

SH-SY5Y or PC12 cells

-

Appropriate cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Seed the neuronal cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound for 24 hours.[8]

-

Induce cytotoxicity by exposing the cells to H₂O₂ (e.g., 200 µM) for another 24 hours.[8]

-

After the incubation period, remove the medium and add MTT solution to each well.

-

Incubate for 4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control group.

Signaling Pathway Analysis: Experimental Workflows and Visualizations

NF-κB Signaling Pathway

The inhibitory effect of this compound on the NF-κB pathway can be investigated by measuring the phosphorylation of key proteins in the cascade, such as IκBα and the p65 subunit of NF-κB, using Western blotting.[13][14]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2/ARE Signaling Pathway

The activation of the Nrf2 pathway by this compound can be quantified using a luciferase reporter gene assay, where the luciferase gene is under the control of an Antioxidant Response Element (ARE).[2][15]

Caption: Activation of the Nrf2/ARE signaling pathway by this compound.

MAPK Signaling Pathway

The modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway by this compound can be assessed by examining the phosphorylation status of key kinases such as ERK, JNK, and p38 using specific antibodies in a Western blot analysis.[16][17]

Caption: Modulation of the MAPK signaling pathway by this compound.

Conclusion

This technical guide provides a comprehensive framework for the preliminary pharmacological screening of this compound. Based on the well-established activities of related forsythiasides, this compound is anticipated to possess significant anti-inflammatory, antioxidant, and neuroprotective properties. The detailed experimental protocols and visualized signaling pathways presented herein offer a robust starting point for researchers and drug development professionals to investigate the therapeutic potential of this promising natural compound. Further studies are warranted to elucidate the specific quantitative and mechanistic details of this compound's pharmacological profile.

References

- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Forsythoside B ameliorates neuroinflammation via inhibiting NLRP3 inflammasome of glial cells in experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 12. Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 17. scispace.com [scispace.com]

Forsythoside E: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forsythoside E, a phenylethanoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance in various plant species, and detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, it elucidates the key signaling pathways influenced by related forsythosides, offering insights into the potential mechanisms of action for this compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising natural compound.

Natural Sources and Abundance of this compound

This compound has been identified and isolated from several plant species, with its primary source being the genus Forsythia. The abundance of this compound can vary depending on the plant species, the specific part of the plant, and the developmental stage.

Primary Natural Sources

The principal natural source of this compound is Forsythia suspensa , a flowering plant belonging to the olive family, Oleaceae.[1][2] The fruits of F. suspensa, commonly known as Forsythiae Fructus in traditional Chinese medicine, are a rich source of various phenylethanoid glycosides, including this compound.[1][3] Specifically, the compound has been located in the mesocarp and endosperm tissues of the fruit.

Another documented source of this compound is Firmiana simplex , also known as the Chinese parasol tree.[4] Additionally, preliminary studies have suggested the presence of forsythosides in Clerodendrum infortunatum , a member of the Lamiaceae family, although specific quantification of this compound in this species requires further investigation.

Quantitative Abundance

Precise quantitative data for the abundance of this compound across different sources and plant parts remains an area of active research. However, studies on the related and more abundant Forsythoside A in Forsythiae Fructus can provide some context, with its content ranging from 0.200% to 1.681% in various batches.[5] The concentration of this compound is generally lower than that of Forsythoside A. The table below summarizes the known natural sources of this compound.

| Plant Species | Family | Plant Part(s) | Abundance Data |

| Forsythia suspensa | Oleaceae | Fruits (mesocarp and endosperm) | Primary source; specific concentration data for this compound is limited. |

| Firmiana simplex | Malvaceae | Not specified | Documented source; quantitative data is not readily available. |

| Clerodendrum infortunatum | Lamiaceae | Not specified | Potential source; presence of forsythosides reported, but specific data for this compound is lacking. |

Experimental Protocols

The extraction, isolation, and quantification of this compound from its natural sources require specific and optimized methodologies. The following sections detail established protocols that can be adapted for this purpose.

Extraction of this compound from Forsythia suspensa Fruits

This protocol is based on established methods for the extraction of phenylethanoid glycosides from Forsythia species.[6]

Objective: To extract this compound from the dried fruits of Forsythia suspensa.

Materials and Reagents:

-

Dried and powdered fruits of Forsythia suspensa

-

Methanol

-

Deionized water

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh 1 gram of powdered Forsythia suspensa fruit material.

-

Add 10 mL of methanol to the powdered material.

-

Perform cold maceration by leaving the mixture to stand overnight.

-

Following maceration, subject the mixture to ultrasonic extraction for 20 minutes.

-

Centrifuge the extract at 400 x g for 15 minutes to separate the supernatant from the solid plant material.

-

Collect the supernatant. For further purification or analysis, the solvent can be evaporated under reduced pressure using a rotary evaporator.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of forsythosides using RP-HPLC, which can be optimized for this compound.[7][5][6][8]

Objective: To quantify the concentration of this compound in a plant extract.

Instrumentation and Conditions:

-

HPLC System: Equipped with a UV detector.

-

Column: Nucleosil C18 or equivalent (e.g., Inertsil ODS-3 C18, 250 mm × 4.6 mm, 5 μm).[7][6]

-

Mobile Phase: A gradient elution is typically used. A common mobile phase consists of acetonitrile (A) and water containing 0.2% phosphoric acid (B).[7] The gradient can be optimized to achieve the best separation for this compound.

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 30 °C.[7]

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a standard stock solution of purified this compound of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample extract for injection by filtering it through a 0.45 µm syringe filter.

-

Inject the standards and the sample extract into the HPLC system.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways Associated with Forsythosides

While the specific signaling pathways modulated by this compound are still under investigation, extensive research on structurally similar forsythosides, such as Forsythoside A and B, provides strong indications of its potential mechanisms of action. These compounds are known to exert anti-inflammatory and antioxidant effects through the modulation of key cellular signaling cascades.[1][2][9]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Forsythosides have been shown to inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory cytokines.[2][9]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in cellular responses to external stimuli, including inflammation. Forsythoside A has been demonstrated to inactivate this pathway.[10]

Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a major regulator of the cellular antioxidant response. Forsythosides can activate this pathway, leading to the expression of antioxidant enzymes.[2][9]

HMGB1/TLR4/NF-κB Signaling Axis

Forsythoside B has been shown to inhibit the High Mobility Group Box 1 (HMGB1)/Toll-like receptor 4 (TLR4)/NF-κB signaling axis, which is implicated in the amplification of inflammatory responses.[11]

Conclusion

This compound is a phenylethanoid glycoside of significant scientific interest, primarily sourced from Forsythia suspensa. While quantitative data on its abundance is still emerging, established chromatographic techniques provide a robust framework for its analysis. The known pharmacological activities of related forsythosides, particularly their modulation of key inflammatory and antioxidant signaling pathways such as NF-κB, MAPK, and Nrf2/HO-1, offer a strong foundation for future research into the therapeutic potential of this compound. This technical guide provides a comprehensive starting point for researchers and professionals in the field of natural product chemistry and drug development to further explore the properties and applications of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C20H30O12 | CID 69634125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [HPLC analysis of the active ingredients of Forsythia suspensa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Evaluation of Forsythiae Fructus From Different Harvest Seasons and Regions by HPLC/NIR Analysis and Anti-inflammatory and Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. dovepress.com [dovepress.com]

Forsythoside E (CAS: 93675-88-8): A Comprehensive Technical Guide for Researchers

An in-depth exploration of the physicochemical properties, biological activities, and experimental protocols for the phenylethanoid glycoside, Forsythoside E.

Introduction

This compound is a phenylethanoid glycoside first isolated from the fruits of Forsythia suspensa (Thunb.) Vahl[1][2][3]. As a member of the phenylethanoid glycoside family, it is characterized by a core structure featuring a hydroxy-phenylethyl moiety linked to a sugar. This natural compound has garnered significant interest within the scientific community for its potential therapeutic applications, stemming from its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It consolidates key data on its physicochemical properties, explores its biological effects and associated signaling pathways, and details relevant experimental methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and bioavailability, which are critical parameters for experimental design and potential therapeutic use.

| Property | Value | Source |

| CAS Number | 93675-88-8 | [1][2][4] |

| Molecular Formula | C₂₀H₃₀O₁₂ | [1][5] |

| Molecular Weight | 462.45 g/mol | [1][5] |

| Appearance | Powder | |

| Solubility | Soluble in DMSO (100 mg/mL), Methanol, Ethanol, Pyridine, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][6][7] To enhance solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.[3][6] | Various |

| Stability & Storage | Store powder at 4°C, protected from light.[2] Stock solutions in solvent can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[2][3] It is recommended to prepare solutions on the day of use and store them in aliquots to avoid repeated freeze-thaw cycles.[2][3] | Various |

Biological Activities and Signaling Pathways

Current research on this compound is limited, and detailed information regarding its specific biological activities and the signaling pathways it modulates is not extensively documented in publicly available resources. While it is classified as a phenylethanoid glycoside, a class of compounds known for a wide range of biological effects including antioxidant, anti-inflammatory, and neuroprotective activities, specific data for this compound is sparse.

Further research is required to elucidate the precise mechanisms of action and the signaling cascades affected by this compound.

Experimental Protocols

The following sections detail standardized experimental protocols relevant to the study of this compound, from its quantification in biological matrices to the preparation of solutions for in vitro and in vivo studies.

Quantification of this compound by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantitative determination of this compound in complex mixtures, such as the traditional Chinese medicine injection, Tanreqing.[8]

Methodology:

-

Sample Preparation: The sample is diluted with an appropriate solvent.[8]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

This method demonstrates good linearity and recovery, making it suitable for the accurate quantification of this compound in various samples.[8]

Preparation of Stock and Working Solutions

Proper preparation of solutions is critical for obtaining reliable and reproducible experimental results.

Stock Solution Preparation (e.g., 10 mM in DMSO):

-

Weigh the required amount of this compound powder.

-

Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

-

To aid dissolution, the mixture can be gently warmed to 37°C and sonicated.[3][9][6]

-

Store the stock solution in aliquots at -20°C or -80°C.[2][3]

Working Solution Preparation for In Vivo Studies:

For in vivo administration, this compound can be formulated in various vehicles. The following are examples of common formulations:

-

PEG300/Tween-80/Saline:

-

Take a calculated volume of the DMSO stock solution.

-

Add it to PEG300 and mix thoroughly.

-

Add Tween-80 and mix again.

-

Finally, add saline to reach the desired final volume and concentration.

-

-

SBE-β-CD in Saline:

-

Prepare a 20% solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

-

Add the DMSO stock solution to the SBE-β-CD solution and mix well to form a suspension.

-

-

Corn Oil:

-

Add the DMSO stock solution to corn oil and mix thoroughly. This formulation should be used with caution for dosing periods exceeding two weeks.

-

The choice of vehicle will depend on the specific experimental design and route of administration.

Visualizing Experimental Workflows

To facilitate a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the key workflows.

Caption: Workflow for the quantification of this compound using LC-MS/MS.

Caption: General workflow for the preparation of stock and working solutions of this compound.

Conclusion

This compound presents an intriguing subject for further pharmacological investigation. This guide has consolidated the available technical data to provide a solid foundation for researchers. While its physicochemical properties are reasonably well-characterized, a significant knowledge gap remains concerning its specific biological activities and mechanisms of action. Future studies are warranted to unlock the full therapeutic potential of this natural compound.

References

- 1. This compound | CAS#:93675-88-8 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound supplier | CAS No :93675-88-8 | AOBIOUS [aobious.com]

- 5. This compound | C20H30O12 | CID 69634125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound High quality with Factory price, CasNo.93675-88-8 Hubei CuiRan Biotechnology Co., Ltd China (Mainland) [cuiran.lookchem.com]

- 7. This compound | CAS:93675-88-8 | Manufacturer ChemFaces [chemfaces.com]

- 8. CAS 93675-88-8 | this compound [phytopurify.com]

- 9. glpbio.com [glpbio.com]

physical and chemical properties of Forsythoside E

This guide provides a comprehensive overview of the physical, chemical, and biological properties of Forsythoside E, tailored for researchers, scientists, and professionals in drug development.

Introduction